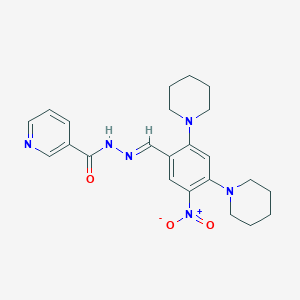
N'-(5-nitro-2,4-di-1-piperidinylbenzylidene)nicotinohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-(5-nitro-2,4-di-1-piperidinylbenzylidene)nicotinohydrazide, also known as NDH-2-64, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
N'-(5-nitro-2,4-di-1-piperidinylbenzylidene)nicotinohydrazide has been studied for its potential applications in various fields such as cancer research, neuroscience, and infectious diseases. In cancer research, N'-(5-nitro-2,4-di-1-piperidinylbenzylidene)nicotinohydrazide has been shown to inhibit the growth of cancer cells by inducing apoptosis and disrupting the cell cycle. In neuroscience, N'-(5-nitro-2,4-di-1-piperidinylbenzylidene)nicotinohydrazide has been studied for its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. In infectious diseases, N'-(5-nitro-2,4-di-1-piperidinylbenzylidene)nicotinohydrazide has been shown to have antimicrobial activity against various pathogens such as Staphylococcus aureus and Candida albicans.
Wirkmechanismus
N'-(5-nitro-2,4-di-1-piperidinylbenzylidene)nicotinohydrazide exerts its effects through multiple mechanisms, including the inhibition of protein kinases, the disruption of mitochondrial function, and the induction of oxidative stress. These mechanisms ultimately lead to the inhibition of cell growth and the induction of apoptosis.
Biochemical and Physiological Effects:
N'-(5-nitro-2,4-di-1-piperidinylbenzylidene)nicotinohydrazide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, the disruption of mitochondrial function, and the induction of oxidative stress. N'-(5-nitro-2,4-di-1-piperidinylbenzylidene)nicotinohydrazide has also been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N'-(5-nitro-2,4-di-1-piperidinylbenzylidene)nicotinohydrazide for lab experiments is its broad-spectrum activity against various pathogens and cancer cells. However, N'-(5-nitro-2,4-di-1-piperidinylbenzylidene)nicotinohydrazide has limitations such as its low solubility in water, which can make it difficult to administer in vivo. N'-(5-nitro-2,4-di-1-piperidinylbenzylidene)nicotinohydrazide also has potential toxicity concerns, which need to be further studied.
Zukünftige Richtungen
Include the development of more efficient synthesis methods, the optimization of N'-(5-nitro-2,4-di-1-piperidinylbenzylidene)nicotinohydrazide for in vivo studies, and the identification of potential drug targets for N'-(5-nitro-2,4-di-1-piperidinylbenzylidene)nicotinohydrazide. Additionally, further studies are needed to fully understand the toxicity and safety profile of N'-(5-nitro-2,4-di-1-piperidinylbenzylidene)nicotinohydrazide.
Synthesemethoden
N'-(5-nitro-2,4-di-1-piperidinylbenzylidene)nicotinohydrazide can be synthesized using a multi-step process that involves the reaction of 2,4-dipiperidinyl-5-nitrobenzaldehyde with nicotinic acid hydrazide. The resulting product is purified using various techniques such as column chromatography and recrystallization.
Eigenschaften
IUPAC Name |
N-[(E)-[5-nitro-2,4-di(piperidin-1-yl)phenyl]methylideneamino]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N6O3/c30-23(18-8-7-9-24-16-18)26-25-17-19-14-22(29(31)32)21(28-12-5-2-6-13-28)15-20(19)27-10-3-1-4-11-27/h7-9,14-17H,1-6,10-13H2,(H,26,30)/b25-17+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SULNVVGRTPKGBF-KOEQRZSOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC(=C(C=C2C=NNC(=O)C3=CN=CC=C3)[N+](=O)[O-])N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C2=CC(=C(C=C2/C=N/NC(=O)C3=CN=CC=C3)[N+](=O)[O-])N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-chloro-N,4-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5775039.png)

![4-ethyl-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5775054.png)
![(1-hydroxy-1,4,5,6,7,8-hexahydrocyclohepta[d]imidazol-2-yl)(3-nitrophenyl)methanone](/img/structure/B5775055.png)



![N-(5-{[2-(dimethylamino)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)-3-phenylacrylamide](/img/structure/B5775078.png)

